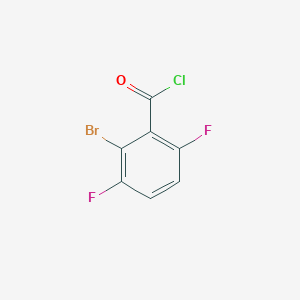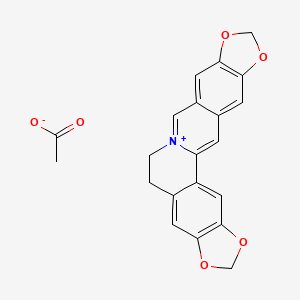
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C17H19NO It is characterized by the presence of a 4-methylphenyl group and a phenylethyl group attached to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and phenylethylamine.
Step 1 Formation of Schiff Base: 4-Methylbenzaldehyde reacts with phenylethylamine in the presence of an acid catalyst to form a Schiff base.
Step 2 Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Step 3 Acetylation: The amine is acetylated using acetic anhydride or acetyl chloride to produce 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: 2-(4-Methylphenyl)-N-(2-phenylethyl)amine.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may serve as lead compounds in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-(4-methylphenyl)-N-(2-phenylethyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylethyl group can mimic the structure of neurotransmitters, potentially influencing neurological pathways.
類似化合物との比較
Similar Compounds
2-(4-Methylphenyl)-N-(2-phenylethyl)ethanamine: Similar structure but with an ethanamine group instead of acetamide.
2-(4-Methylphenyl)-N-(2-phenylethyl)propionamide: Contains a propionamide group instead of acetamide.
2-(4-Methylphenyl)-N-(2-phenylethyl)butyramide: Contains a butyramide group instead of acetamide.
Uniqueness
2-(4-Methylphenyl)-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C17H19NO |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
2-(4-methylphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO/c1-14-7-9-16(10-8-14)13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
InChIキー |
NHPUHORAFSVSSD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)




![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)




![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)
